molecular formula C10H8ClNO2S B1376978 (1,3-Benzothiazol-2-ylmethoxy)acetyl chloride CAS No. 1437312-08-7

(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride

Cat. No. B1376978
CAS RN: 1437312-08-7
M. Wt: 241.69 g/mol
InChI Key: IONMQOVJLSXZTD-UHFFFAOYSA-N
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Description

“(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride” is a chemical compound that belongs to the class of benzothiazole derivatives . It has the molecular formula C10H8ClNO2S .


Molecular Structure Analysis

The molecular structure of “(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride” is represented by the formula C10H8ClNO2S . The molecular weight of this compound is 241.69 g/mol .

Scientific Research Applications

Green Chemistry

Benzothiazole derivatives are significant in green chemistry due to their high pharmaceutical and biological activity. The compound can be synthesized from condensation reactions involving 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, which aligns with the principles of green chemistry by minimizing hazardous substances .

Medicinal Chemistry

In medicinal chemistry, benzothiazoles play a crucial role due to their extensive range of biological activities. They serve as anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic agents, and more. The specific acetyl chloride derivative could be synthesized for targeted drug development, leveraging its potential biological activity .

Synthetic Chemistry

The synthesis of benzothiazole compounds is a significant area of research. Various synthetic pathways, including the condensation of 2-aminobenzenethiol with carbonyl or cyano group-containing substances, are used to create derivatives like (1,3-Benzothiazol-2-ylmethoxy)acetyl chloride. These methods are crucial for developing new pharmaceuticals .

Biochemistry

Benzothiazoles have a prominent place in biochemistry for their enzyme inhibition properties. They can be used as imaging reagents, fluorescence materials, and electroluminescent devices due to their high biological activity. The acetyl chloride derivative could be particularly useful in biochemical assays and research .

Pharmacology

The pharmacological properties of benzothiazole derivatives are vast. They include anti-inflammatory, neuroprotective, and muscle relaxant activities. The compound could be explored for its pharmacological applications, potentially leading to the development of new therapeutic drugs .

Material Science

In material science, benzothiazoles are used as vulcanization accelerators and antioxidants. They also have applications in plant growth regulators and could be incorporated into materials that require these specific properties .

Analytical Chemistry

Benzothiazole derivatives can act as fluorescent probes for analyte detection. This makes them valuable in analytical chemistry for the development of new diagnostic tools and techniques .

Industrial Applications

Lastly, the industrial applications of benzothiazole derivatives are noteworthy. They can be used in the fabrication of electrophosphorescent emitters in OLEDs and as fluorescent pigment dyeing substrates. The acetyl chloride derivative could be synthesized for such specific industrial uses .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylmethoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c11-9(13)5-14-6-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONMQOVJLSXZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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